(R)-2-(2,2,2-Trifluoroethyl)piperazine
Description
(R)-2-(2,2,2-Trifluoroethyl)piperazine is a chiral piperazine derivative characterized by a trifluoroethyl group at the 2-position of the piperazine ring. The compound’s stereochemistry and trifluoromethyl substitution confer unique electronic and steric properties, making it valuable in medicinal chemistry for targeting receptors such as serotonin (5-HT) and dopamine . Its molecular formula is C₆H₁₁F₃N₂ (MW: 168.16 g/mol), and it is often utilized as a hydrochloride salt (CAS 195447-63-3) to enhance solubility .
Properties
Molecular Formula |
C6H11F3N2 |
|---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
(2R)-2-(2,2,2-trifluoroethyl)piperazine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)3-5-4-10-1-2-11-5/h5,10-11H,1-4H2/t5-/m1/s1 |
InChI Key |
FAXXAILEMUPCBP-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN[C@@H](CN1)CC(F)(F)F |
Canonical SMILES |
C1CNC(CN1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,2,2-Trifluoroethyl)piperazine typically involves the reaction of piperazine with 2,2,2-trifluoroethyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran or dimethylformamide, and bases such as sodium hydride or potassium carbonate are employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of ®-2-(2,2,2-Trifluoroethyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-2-(2,2,2-Trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reagent.
Substitution: Sodium hydride in dimethylformamide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethylamines.
Scientific Research Applications
®-2-(2,2,2-Trifluoroethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(2,2,2-Trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituted Piperazines with Trifluoroalkyl Groups
1-(2,2,2-Trifluoroethyl)piperazine
- Structure: Non-chiral analog lacking stereospecificity at the 2-position.
- Properties : Similar molecular weight (168.16 g/mol) but differs in binding affinity due to the absence of (R)-configuration. Used as a precursor in chiral synthesis .
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
- Structure : Features dimethyl groups at the 2- and 6-positions of the piperazine ring (CAS 1267349-95-0).
- Properties : Higher molecular weight (196.22 g/mol) and increased steric hindrance, which may limit blood-brain barrier penetration compared to the (R)-isomer .
- Applications : Primarily explored in agrochemical research due to enhanced stability .
Aromatic Substituted Piperazines
1-[2-(2-Trifluoromethylphenyl)ethyl]piperazine dihydrochloride
- Structure : Trifluoromethylphenyl substituent on the ethyl side chain (CAS 94023-00-4).
- Properties : Bulkier aromatic group increases lipophilicity (logP ~2.8) and may enhance CNS activity. However, the extended aromatic system alters receptor binding kinetics compared to the simpler trifluoroethyl group in the target compound .
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
Piperazines with Heteroatom Modifications
1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine
- Structure : Incorporates a trifluoroethylthio group (S-linkage) and fluorine atom.
- Properties : Sulfur increases electronegativity and metabolic stability. Demonstrated acaricidal activity in agricultural studies .
N-(2-Hydroxyethyl)piperazine
Physicochemical and Pharmacokinetic Profiles
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (HCl Salt) | Key Applications |
|---|---|---|---|---|
| (R)-2-(2,2,2-Trifluoroethyl)piperazine | 168.16 | 1.8 | High (HCl salt) | CNS drug candidates |
| 1-(2,2,2-Trifluoroethyl)piperazine | 168.16 | 1.8 | Moderate | Intermediate synthesis |
| 2,2-Dimethyl-1-(trifluoroethyl)piperazine | 196.22 | 2.3 | Low | Agrochemicals |
| N-(2-Hydroxyethyl)piperazine | 130.19 | 0.5 | High | Chelating agents |
Pharmacological and Toxicological Considerations
- Receptor Binding : The trifluoroethyl group’s electron-withdrawing nature enhances affinity for 5-HT₁A and D₂ receptors compared to ethyl or hydroxyethyl analogs .
- Metabolic Stability : Fluorine substitutions resist oxidative metabolism, prolonging half-life but increasing risk of bioaccumulation .
- Toxicity: Limited data available, but trifluoroethyl groups may reduce formation of reactive metabolites compared to chloro or bromo analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (R)-2-(2,2,2-Trifluoroethyl)piperazine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. Key steps include nucleophilic substitution to introduce the trifluoroethyl group and enantioselective resolution. Optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysis : Palladium-catalyzed cross-coupling reactions may improve regioselectivity .
- Temperature Control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures enantiomeric purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Trifluoroethylation | K₂CO₃, DMF, 70°C | 65 | 92% | |
| Chiral Resolution | Chiral HPLC, hexane:IPA | 40 | >99% ee |
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and detects impurities. The trifluoroethyl group shows distinct ¹⁹F NMR signals at ~-70 ppm .
- Infrared Spectroscopy (IR) : Peaks at 1250–1100 cm⁻¹ indicate C-F stretching .
- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks (e.g., m/z 195 [M+H]⁺) validate molecular weight .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol gradients .
Advanced Research Questions
Q. How does the enantiomeric purity of this compound impact its biological activity, and what methods are used for chiral resolution?
- Methodological Answer : Enantiopurity is critical for target selectivity. For example, the (R)-enantiomer may exhibit higher affinity for serotonin receptors compared to the (S)-form. Resolution methods include:
- Dynamic Kinetic Resolution : Enzymatic or metal-catalyzed asymmetric synthesis .
- Preparative Chiral HPLC : Achieves >99% ee but requires iterative method development (e.g., column temperature, mobile phase ratios) .
- Crystallization-Induced Diastereomer Resolution : Use of chiral acids (e.g., tartaric acid) to form diastereomeric salts .
Q. What computational approaches are employed to predict the interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., Fukui indices) to predict reactivity .
- Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., 5-HT₁A) using flexible ligand sampling .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over nanoseconds .
Q. How can conflicting data in the literature regarding the biological activity of this compound derivatives be systematically analyzed?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoroethyl vs. methyl groups) using regression models .
- Experimental Replication : Standardize assays (e.g., cAMP inhibition) across labs to minimize variability .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
